N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c19-14-5-1-12(2-6-14)9-17-22-16(11-24-17)18(23)21-10-13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSGZTBYJAXHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like ethanol.
Introduction of 4-Chlorophenylmethyl Groups: The 4-chlorophenylmethyl groups can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole intermediate with an appropriate amine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide has shown promising results in inhibiting the growth of various cancer cell lines.
- Case Study:
A study evaluated the cytotoxic effects of thiazole derivatives against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The structure-activity relationship (SAR) analysis suggested that the presence of the chlorophenyl group enhances the compound's anticancer activity due to increased lipophilicity and interaction with cellular targets .
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.2 | Induction of apoptosis |
| This compound | A549 | 22.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens.
- Case Study:
In vitro studies demonstrated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Fungicidal Properties
This compound has potential as a fungicide in agricultural settings.
- Case Study:
Research evaluating the efficacy of thiazole derivatives against phytopathogenic fungi indicated that this compound significantly inhibited the growth of fungi such as Fusarium spp. and Aspergillus spp., making it a candidate for crop protection .
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Fusarium oxysporum | 25 |
| Aspergillus niger | 30 |
Mechanism of Action
The mechanism of action of N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Disrupting Cellular Processes: The compound can interfere with essential cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Electronic and Solubility Differences
2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 478030-53-4)
- Molecular Formula : C₁₉H₁₇ClN₂O₂S
- Key Differences: The carboxamide nitrogen is substituted with a 4-methoxybenzyl group instead of a 4-chlorobenzyl group.
- Implications :
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-pyrazole-3-carboxamide
- Molecular Formula : C₁₄H₁₁ClN₄OS
- Key Differences: The thiazole’s 4-position is substituted with a 4-chlorophenyl group, while the carboxamide is replaced with a pyrazole ring.
- Implications :
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | logP (Estimated) |
|---|---|---|---|---|
| N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide | C₁₈H₁₄Cl₂N₂OS | 377.31 | 2×(4-Cl-benzyl) | 4.2 |
| 2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide | C₁₉H₁₇ClN₂O₂S | 372.87 | 4-Cl-benzyl, 4-OCH₃-benzyl | 3.5 |
| N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-pyrazole-3-carboxamide | C₁₄H₁₁ClN₄OS | 318.78 | 4-Cl-phenyl, pyrazole carboxamide | 2.8 |
Notes:
- Lipophilicity (logP) values are calculated using fragment-based methods (e.g., Crippen’s method).
- The target compound’s higher chlorine content increases membrane permeability but may reduce aqueous solubility, posing formulation challenges .
Biological Activity
N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, characterized by its unique structure which includes two 4-chlorophenylmethyl groups and a carboxamide functional group. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including anticancer, anticonvulsant, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of chlorine atoms in the phenyl groups enhances its reactivity and biological activity, influencing pharmacokinetic properties such as lipophilicity and membrane permeability.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated strong selectivity against A549 human lung adenocarcinoma cells with an IC50 value indicating effective growth inhibition .
- Anticonvulsant Properties : In studies involving electroshock seizure models, derivatives of thiazole compounds have been reported to exhibit anticonvulsant activity. This compound analogs were found to be effective in reducing seizure frequency .
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is necessary to establish its efficacy against specific pathogens.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The thiazole ring is known for its diverse biological activities.
- The substituted phenyl groups , particularly the 4-chloro substituent, enhance the compound's reactivity and interaction with biological targets .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related thiazole compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N'-bis(4-chlorophenyl)thiourea | Contains thiourea moiety | Exhibits distinct hydrogen bonding capabilities |
| 2-{[(2R)-butan-2-yl]amino}-N-[2-methyl-5-(methylcarbamoyl)phenyl]-1,3-thiazole-5-carboxamide | Different side chains | Potentially different biological activities due to varied substitutions |
| N-[3-(Dimethylamino)Propyl]-2-{[4-(Formylamino)-1-Methyl-1h-Pyrrol-2-Yl]Carbonyl}Amino)-5-Isopropyl-1,3-Thiazole-4-Carboxamide | Contains dimethylamino group | May exhibit enhanced solubility and bioavailability |
Case Studies
Several studies have investigated the biological activity of thiazole derivatives:
- Anticonvulsant Activity Study : A study by Siddiqui et al. (2020) synthesized pyridazinone-thiazole hybrids that included this compound analogs. These compounds demonstrated significant anticonvulsant activity with median effective doses lower than standard medications .
- Cytotoxicity Assessment : Evren et al. (2019) tested novel thioacetamide derivatives against A549 cells. Among these derivatives was a thiazole-linked compound that showed promising anticancer activity with substantial selectivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound’s thiazole core can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For example, substituting 4-chlorobenzyl groups into the thiazole scaffold requires sequential alkylation and coupling steps. Ethanol or acetonitrile under reflux (1–3 hours) is typical for cyclization, with yields ranging from 37% to 70% depending on substituent steric effects .
- Optimization : Use catalytic bases (e.g., triethylamine) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (≥98% purity threshold) .
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 4.5–5.0 ppm (methylene bridges), and δ 2.8–3.2 ppm (thiazole protons) .
- Mass Spectrometry : ESI-MS (positive mode) should confirm the molecular ion [M+H]⁺ matching the theoretical m/z (e.g., ~455.3 g/mol).
Q. What are the key physicochemical properties affecting experimental design?
- Solubility : Low aqueous solubility (logP ~4.2) necessitates dimethyl sulfoxide (DMSO) or ethanol as solvents for in vitro assays .
- Stability : Store at –20°C under inert gas (argon) to prevent oxidation of the thiazole ring.
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., Leishmania major N-myristoyltransferase). Prioritize binding poses with ΔG ≤ –8.0 kcal/mol .
- QSAR Modeling : Correlate substituent electronegativity (e.g., 4-chlorophenyl groups) with antileishmanial activity using partial least squares regression .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for antiparasitic activity may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution : Standardize protocols using WHO guidelines for parasite viability assays (e.g., 72-hour incubation, 10% FBS) .
- Meta-Analysis : Compare data across ≥3 independent studies to identify outliers and validate trends.
Q. How does the compound’s stereoelectronic profile influence its reactivity in derivatization?
- Electronic Effects : The electron-withdrawing 4-chlorophenyl groups increase thiazole ring electrophilicity, facilitating nucleophilic attack at C-2 or C-4 positions.
- Derivatization : Introduce sulfonamide or hydrazide moieties via carboxamide activation (e.g., EDC/HOBt coupling) to enhance solubility or target selectivity .
Critical Analysis of Contradictions
- Structural vs. Functional Activity : reports high activity for 4-chlorophenyl derivatives, while notes variability depending on parasite life stage. This may reflect differences in membrane permeability or metabolic stability.
- Synthetic Yields : Lower yields in dichlorophenyl derivatives (37–45%) vs. monochlorophenyl (70%) highlight steric hindrance challenges .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
